2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine
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Description
2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H26ClN5O2S and its molecular weight is 472. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperazine moiety are found in a variety of biologically active compounds for various disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets to induce changes that enhance the drug’s effectiveness.
Biochemical Pathways
Given the broad range of biological activities associated with piperazine-containing compounds, it’s likely that multiple pathways could be affected .
Pharmacokinetics
The presence of the piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance , which could impact the compound’s bioavailability.
Result of Action
Compounds with a piperazine moiety have been associated with a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylphenyl)sulfonylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2S/c1-3-17-5-8-19(9-6-17)32(30,31)21-15-26-23(27-22(21)25)29-12-10-28(11-13-29)20-14-18(24)7-4-16(20)2/h4-9,14-15H,3,10-13H2,1-2H3,(H2,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFUTJHLJJTOOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.